

# comparative analysis of fulminic acid and isocyanic acid reactivity

**Author:** BenchChem Technical Support Team. **Date:** December 2025

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A Comparative Analysis of **Fulminic Acid** and Isocyanic Acid Reactivity: A Theoretical Perspective

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of **fulminic acid** (HCNO) and isocyanic acid (HNCO), two isomers that have played a significant role in the history of organic chemistry.<sup>[1][2]</sup> Due to the high instability of **fulminic acid**, experimental data on its reactivity is scarce.<sup>[1][3]</sup> Consequently, this comparison relies heavily on theoretical and computational studies to elucidate the reactivity profiles of these two molecules.

## Structural and Stability Overview

**Fulminic acid** and isocyanic acid, despite sharing the same chemical formula (CHNO), exhibit distinct structural and stability characteristics that profoundly influence their reactivity. Isocyanic acid is the most stable of the [H,C,N,O] isomers, while **fulminic acid** is significantly less stable.<sup>[2]</sup> The weak single nitrogen-oxygen bond in the fulminate ion is a key contributor to its instability.<sup>[4]</sup>

## Quantitative Reactivity Data (Theoretical)

The following tables summarize theoretical data on the reactivity of **fulminic acid** and isocyanic acid with various reagents. These values are derived from computational studies and provide insights into the reaction kinetics and thermodynamics.

Table 1: Theoretical Reaction Data for **Fulminic Acid** (HCNO)

Reactant/Process	Reaction Type	Activation Energy (kcal/mol)	Notes
Atoms/Free Radicals	Combination with Carbon	~ -45 (intermediate formation)	An atom or free radical can easily combine with the carbon atom in HCNO to form an intermediate.[1][5]
Atoms/Free Radicals (X)	H-abstraction (to form CNO + HX)	High Energy Barrier	This pathway is generally less favorable.[1]
Stable Molecules	Addition	High Energy Barrier	Reactions with stable molecules are significantly more difficult.[1][5]
Isomerization to Isocyanic Acid	via CSS formylnitrene	Favorable route	The most favorable pathway for the known isomerization of fulminic acid to isocyanic acid.[2]
Isomerization to Isofulminic Acid	via CSS formylnitrene and TS18	-	Can rearrange from the CSS formylnitrene intermediate.[2]
Isomerization to Cyanic Acid	via Isofulminic Acid	-	Isofulminic acid can readily isomerize to cyanic acid.[2]

Table 2: Theoretical Reaction Data for Isocyanic Acid (HNCO)

Reactant	Reaction Type	Activation Energy (kcal/mol)	Rate Constant (at 298 K)
OH radical	H-abstraction	~6[6]	$0.5\text{--}1.2 \times 10^{-15} \text{ cm}^3 \text{ molecule}^{-1} \text{ s}^{-1}$ (extrapolated experimental)[7][8]
Propargyl radical (C <sub>3</sub> H <sub>3</sub> )	H-abstraction	23–25[7][8][9]	-
Propargyl radical (C <sub>3</sub> H <sub>3</sub> )	Addition	23–26[7][8][9]	-
Cl atom	H-abstraction	-	$k_{\text{Cl}}(298\text{K}) = 3.19 \times 10^{-17} \text{ cm}^3 \text{ molecule}^{-1} \text{ s}^{-1}$ [6]
NO <sub>3</sub> radical	H-abstraction	>12[6]	$k_{\text{NO}_3}(298\text{K}) = 1.11 \times 10^{-21} \text{ cm}^3 \text{ molecule}^{-1} \text{ s}^{-1}$ [6]
Isomerization to HOCN	-	93.30	$k(T) = 10^{-37.70} T^{13.09} e^{-93.30/RT} \text{ s}^{-1}$ [10]
Isomerization to H(CNO)	-	93.98	$k(T) = 10^{3.46} T^{1.76} e^{-93.98/RT} \text{ s}^{-1}$ [10]
Isomerization to H(NCO)	-	91.16	$k(T) = 10^{-28.50} T^{10.61} e^{-91.16/RT} \text{ s}^{-1}$ [10]

## Comparative Reactivity Analysis

Based on theoretical studies, **fulminic acid** is generally more reactive than isocyanic acid, particularly towards atoms and free radicals. The carbon atom in HCNO is susceptible to attack, leading to the formation of stable intermediates.[1][5] In contrast, reactions of isocyanic acid, such as H-abstraction by radicals, typically involve significant activation barriers.[6][7][8][9]

The isomerization of **fulminic acid** to the more stable isocyanic acid is a key aspect of its reactivity.<sup>[2]</sup> This transformation can proceed through various pathways, with the route involving a closed-shell singlet (CSS) formyl nitrene intermediate being the most favorable.<sup>[2]</sup> Isocyanic acid itself can undergo isomerization to other forms like cyanic acid (HOCN), but these processes have very high energy barriers.<sup>[10]</sup>

## Experimental and Computational Methodologies

Due to the challenges in handling **fulminic acid**, experimental protocols for studying its reactivity are not well-documented. The data presented here is primarily derived from computational quantum chemical methods.

### Computational Protocols for Reactivity Studies

The theoretical data cited in this guide were obtained using high-level quantum chemical calculations. A common methodology involves:

- **Structure Optimization:** The geometries of reactants, transition states, and products are optimized using methods like Density Functional Theory (DFT), often with the B3LYP functional and a basis set such as 6-311++G(3df,2p).<sup>[1][7]</sup>
- **Single-Point Energy Calculations:** To obtain more accurate energies, single-point energy calculations are performed on the optimized geometries using more sophisticated methods like Coupled Cluster theory with single, double, and perturbative triple excitations (CCSD(T)).<sup>[1][7]</sup>
- **Potential Energy Surface (PES) Mapping:** The potential energy surface for a reaction is characterized to identify reaction pathways, intermediates, and transition states.<sup>[7][8]</sup>
- **Kinetic Calculations:** Transition State Theory (TST) and Rice-Ramsperger-Kassel-Marcus (RRKM) theory are employed to calculate temperature- and pressure-dependent rate coefficients.<sup>[1][7][8]</sup>

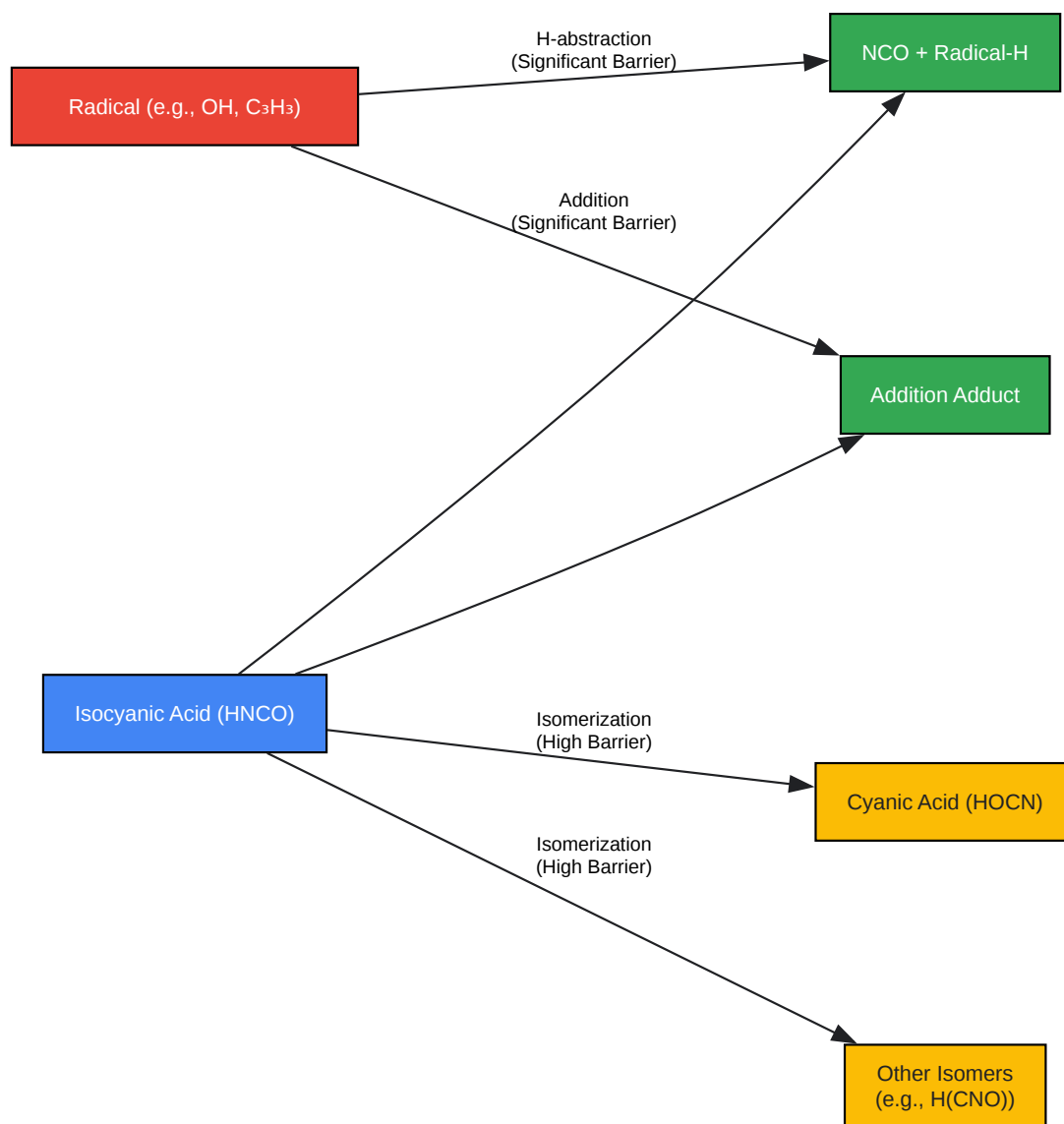
## Visualizing Reaction Pathways

The following diagrams illustrate the key reaction and isomerization pathways for fulminic and isocyanic acid based on theoretical models.



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Caption: Reaction pathways of **fulminic acid**.



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Caption: Reaction pathways of isocyanic acid.

## Conclusion

The reactivity of **fulminic acid** and isocyanic acid is dictated by their relative stabilities and structural features. Theoretical studies indicate that **fulminic acid** is the more reactive isomer, readily participating in reactions with atoms and free radicals and undergoing isomerization to the more stable isocyanic acid. Isocyanic acid, while more stable, engages in reactions such as H-abstraction, albeit with higher activation barriers. For professionals in drug development and chemical research, understanding these fundamental reactivity differences is crucial, especially when considering synthetic pathways or potential metabolic transformations involving these or related functional groups. Further experimental research, where feasible, would be invaluable in validating and refining these theoretical models of reactivity.

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Address: 3281 E Guasti Rd  
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